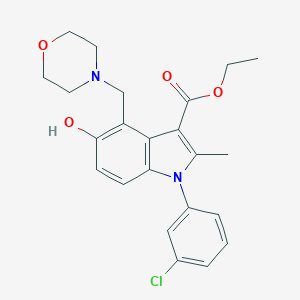![molecular formula C13H10N2S B271509 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione](/img/structure/B271509.png)
1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer growth, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, it has been shown to inhibit the activity of various kinases involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activity of COX-2. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione in lab experiments is its potential therapeutic applications in various fields of medicine. Additionally, this compound has been shown to have low toxicity, making it a safe candidate for drug development. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of cancer therapeutics. Finally, more studies are needed to investigate the potential anti-viral properties of this compound and its applications in the treatment of viral infections.
Métodos De Síntesis
The synthesis of 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione can be achieved through various methods, including the reaction of 1,3-cyclopentanedione with thiourea in the presence of a base such as sodium hydroxide. Other methods involve the use of substituted cyclopentanones and thiourea derivatives.
Aplicaciones Científicas De Investigación
1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione has been studied for its potential therapeutic applications in various fields of medicine. In the field of anti-inflammatory medicine, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In the field of anti-cancer medicine, 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of cancer therapeutics. Additionally, this compound has been studied for its anti-viral properties, particularly in the treatment of herpes simplex virus infections.
Propiedades
Nombre del producto |
1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione |
|---|---|
Fórmula molecular |
C13H10N2S |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-6-thione |
InChI |
InChI=1S/C13H10N2S/c16-13-14-9-5-3-7-1-2-8-4-6-10(15-13)12(9)11(7)8/h3-6H,1-2H2,(H2,14,15,16) |
Clave InChI |
ZGVAOPHOLPBMRI-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)NC(=S)N3 |
SMILES canónico |
C1CC2=CC=C3C4=C(C=CC1=C24)NC(=S)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)

![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)

![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)


![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)

